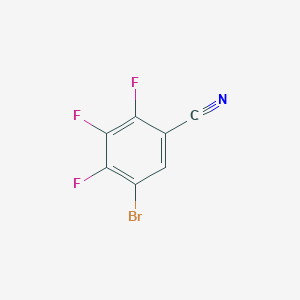

5-Bromo-2,3,4-trifluorobenzonitrile

Description

Significance and Research Context of Polyhalogenated Benzonitrile (B105546) Architectures

Polyhalogenated benzonitrile architectures are of considerable importance in several areas of chemical research. The presence of multiple halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them attractive scaffolds in drug discovery. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for certain types of reactions, while the bromine atom provides a handle for various cross-coupling reactions.

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. This versatility allows for the transformation of polyhalogenated benzonitriles into a wide array of more complex molecules. For instance, related compounds like 5-bromo-2-fluorobenzonitrile (B68940) serve as key intermediates in the synthesis of pharmaceuticals. google.comsigmaaldrich.com

Academic Research Landscape and Interdisciplinary Relevance

The academic research landscape for polyhalogenated benzonitriles is broad and interdisciplinary. In medicinal chemistry, these compounds are often used as starting materials or key intermediates for the synthesis of biologically active molecules. The strategic placement of halogen atoms can be used to modulate the electronic properties and conformation of a molecule, thereby fine-tuning its biological activity.

In materials science, the unique electronic properties and potential for intermolecular interactions, such as halogen bonding, make polyhalogenated aromatics interesting candidates for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. While specific research on 5-Bromo-2,3,4-trifluorobenzonitrile is not extensively documented in publicly available literature, the broader class of compounds is actively investigated.

Scope and Objectives for Advanced Investigations of this compound

Given the limited specific research on this compound, there is considerable scope for advanced investigations. Key objectives for future research could include:

Development of optimized and scalable synthetic routes: While general methods for the synthesis of similar compounds exist, such as the bromination of fluorinated benzonitriles or the cyanation of polyhalogenated benzenes, developing a high-yield, cost-effective, and environmentally friendly synthesis specifically for this compound would be a valuable contribution. A potential route could involve the bromination of 2,3,4-trifluorobenzonitrile (B125879).

Exploration of its reactivity profile: A systematic study of the reactivity of the bromine and fluorine atoms, as well as the nitrile group, would provide a deeper understanding of its synthetic utility. This could involve exploring its participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution reactions, and transformations of the nitrile group.

Synthesis of novel derivatives and evaluation of their potential applications: Using this compound as a scaffold, a library of new compounds could be synthesized and screened for biological activity or for their properties as advanced materials.

Computational and spectroscopic studies: In-depth computational modeling and detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) would provide valuable insights into its electronic structure, conformation, and reactivity, guiding further experimental work. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3,4-trifluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF3N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHJQDHPDKXJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 2,3,4 Trifluorobenzonitrile

Established Strategies for Halogenated Benzonitrile (B105546) Synthesis

The synthesis of halogenated benzonitriles often involves several key chemical transformations. These methods are foundational to the development of specific pathways for complex molecules like 5-Bromo-2,3,4-trifluorobenzonitrile.

The introduction of a nitrile group onto a polyfluorinated aromatic ring is a critical step. Palladium-catalyzed cyanation of aryl halides is a widely used and effective method for creating benzonitriles. rsc.org This reaction has seen significant advancements, making it a popular choice for preparing substituted aromatic nitriles. rsc.org Various cyanide sources can be employed, and the reaction conditions can be optimized for different substrates. For instance, the use of potassium ferrocyanide as a non-toxic cyanide source in palladium-catalyzed reactions offers a more environmentally benign approach. organic-chemistry.org Nickel-catalyzed cyanation reactions also provide a practical route to benzonitriles from aryl halides. mdpi.com

Halogen exchange (HALEX) reactions are a powerful tool in organofluorine chemistry. These reactions involve the substitution of one halogen for another, typically using a fluoride (B91410) salt to introduce fluorine into an aromatic ring. Historically, these reactions required harsh conditions, such as high temperatures in aprotic solvents. google.com However, the development of catalytic systems, including the use of quaternary ammonium (B1175870) salts, metal carbonyls, and crown ethers, has enabled these reactions to proceed under milder conditions. google.com The reactivity of halogens in nucleophilic aromatic substitution generally follows the order F >> Br > Cl >> I, which is the opposite of what is observed in aliphatic systems. nih.gov This trend is important when designing syntheses of polyhalogenated aromatic compounds.

Diazonium salts are versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups onto an aromatic ring. wikipedia.org The Sandmeyer reaction, a classic example, uses copper(I) cyanide to convert an aryldiazonium salt into the corresponding benzonitrile. wikipedia.orgmasterorganicchemistry.com This method is a reliable way to install a nitrile group. masterorganicchemistry.com The generation of the diazonium salt from an aromatic amine is the first step, followed by the displacement of the diazonium group with a cyanide nucleophile. masterorganicchemistry.com This chemistry has been expanded to include a variety of transformations, making it a cornerstone of aromatic functionalization. pku.edu.cn

Targeted Synthetic Approaches for this compound

The synthesis of this compound can be envisioned through several routes, leveraging the established strategies mentioned above. A plausible approach could start from a precursor such as 1,2,3-trifluoro-5-bromobenzene. This intermediate could then undergo a cyanation reaction to introduce the nitrile group at the desired position.

Another potential pathway involves the functionalization of a pre-existing benzonitrile. For example, starting with a trifluorobenzonitrile, a bromination step could be employed to introduce the bromine atom at the 5-position. The specific isomer of trifluorobenzonitrile used would be critical to ensure the correct final substitution pattern. For instance, 3,4,5-trifluorobenzonitrile (B140964) can be synthesized from 5-bromo-1,2,3-trifluorobenzene and copper cyanide. chemsrc.com

A patent describes the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) starting from o-fluorobenzoyl chloride. google.com This multi-step process involves the formation of an amide, followed by dehydration to the nitrile, and subsequent bromination. google.com While this example does not yield the trifluoro-substituted target, it illustrates a general synthetic logic that could be adapted.

Precursor Chemistry and Intermediate Transformations Leading to this compound

The availability and synthesis of key precursors are critical for the successful production of this compound. The following table outlines some potential precursors and the transformations required to convert them into the target molecule.

| Precursor | Necessary Transformation(s) |

| 1,2,3-Trifluoro-5-bromobenzene | Cyanation |

| 2,3,4-Trifluorobenzonitrile (B125879) | Bromination |

| 5-Amino-2,3,4-trifluorobenzonitrile | Diazotization followed by Sandmeyer-type bromination |

| 5-Bromo-2,3,4-trifluorobenzoic acid | Conversion to amide, followed by dehydration |

The selection of the optimal precursor and synthetic route would depend on factors such as the commercial availability of starting materials, reaction yields, and the ease of purification of intermediates. For example, the synthesis of 2,4,5-trifluorobenzonitrile (B1209073) is well-documented and serves as a building block for more complex molecules. ossila.com

Green Chemistry Principles in the Synthesis of Fluorinated Benzonitriles

The principles of green chemistry are increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgkahedu.edu.in

Key green chemistry considerations for the synthesis of fluorinated benzonitriles include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or solventless reaction conditions. tmv.ac.in

Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org Recyclable catalysts are particularly beneficial. tandfonline.com

Renewable Feedstocks : Utilizing starting materials derived from renewable resources instead of petrochemicals. tmv.ac.in

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. kahedu.edu.in

For instance, the use of a non-toxic cyanide source like potassium ferrocyanide in cyanation reactions is a step towards a greener process. organic-chemistry.org Similarly, developing catalytic systems that operate under mild conditions reduces the energy input required for the synthesis. google.com The development of solvent-free or aqueous reaction conditions also aligns with the goals of green chemistry. dokumen.pub

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2,3,4 Trifluorobenzonitrile

Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2,3,4-trifluorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient aromatic rings. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as they can stabilize the negatively charged intermediate. uomustansiriyah.edu.iqlibretexts.org

In this compound, the aromatic ring is highly activated for SNAr. The key to understanding its regioselectivity lies in the interplay between the directing effects of the substituents and the relative leaving group ability of the halogens.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. masterorganicchemistry.commasterorganicchemistry.com Consequently, the reactivity order for halogen leaving groups is often F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This suggests that one of the fluorine atoms is a more probable leaving group than the bromine atom in an SNAr reaction.

Regiochemical Control: The regiochemical outcome is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. Stabilization is most effective when the charge can be delocalized onto the substituent, which occurs when the substituent is ortho or para to the site of attack. libretexts.org

The nitrile group (-CN) is a powerful activating group for SNAr, exerting a strong -M (negative mesomeric) and -I (negative inductive) effect. It strongly activates the positions ortho and para to it.

The fluorine atoms also activate the ring through their strong -I effect, but their +M (positive mesomeric) effect can lead to repulsion with the incoming nucleophile. strath.ac.uk

Based on these principles, substitution is most likely to occur at the C-4 position. The fluorine atom at C-4 is para to the strongly activating nitrile group and ortho to the bromine atom, providing significant stabilization for the negative charge in the Meisenheimer intermediate. The fluorine at C-2, being ortho to the nitrile group, is the second most likely site for substitution. Substitution of the bromine atom via an SNAr mechanism is considered less likely than the displacement of an activated fluorine atom.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Attack | Activating Substituent(s) | Predicted Reactivity | Rationale |

|---|---|---|---|

| C-4 (para to -CN) | -CN (p), -Br (o), -F (o) | High | Strong resonance stabilization from the para-nitrile group. |

| C-2 (ortho to -CN) | -CN (o), -F (o) | Moderate | Resonance stabilization from the ortho-nitrile group. |

The predominant mechanism for nucleophilic aromatic substitution on electron-poor aromatic halides is the two-step addition-elimination (SNAr) mechanism . researchgate.netnih.gov

Addition Step: The reaction initiates with the attack of a nucleophile on the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This step is typically slow and rate-determining. masterorganicchemistry.com It results in the formation of a high-energy, negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial, and it is enhanced by the delocalization of the negative charge onto the electron-withdrawing substituents. For this compound, attack at C-4 allows the negative charge to be delocalized onto the nitrile group, which provides significant stabilization.

Elimination Step: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a fluoride (B91410) ion). libretexts.org

While the two-step SNAr pathway is widely accepted, recent studies have provided evidence for concerted SNAr (cSNAr) mechanisms in certain systems, where bond formation and bond cleavage occur in a single transition state without a discrete intermediate. researchgate.netdalalinstitute.com However, for highly activated systems like polyfluorobenzonitriles, the addition-elimination mechanism is generally considered the operative pathway. researchgate.net Another possible, though less common, pathway for aryl halides is the elimination-addition (benzyne) mechanism, which requires a very strong base (like NaNH₂) and the presence of a proton ortho to the leaving group. strath.ac.uk

Electrophilic Aromatic Substitution and Directed Metalation Strategies

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π-system of an aromatic ring. chemistry.coach The benzene (B151609) ring of this compound is substituted with four powerful electron-withdrawing groups (-F, -CN, -Br). These groups strongly decrease the electron density of the aromatic ring, making it extremely unreactive, or "deactivated," towards electrophiles. fiveable.mepressbooks.pubwikipedia.org Therefore, electrophilic aromatic substitution is not a synthetically viable strategy for the functionalization of this compound under standard conditions.

In contrast, Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of substituted aromatics. organic-chemistry.orgbaranlab.org This strategy relies on a "Directing Metalation Group" (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. nih.gov

The nitrile group (-CN) is known to function as a moderate DMG. fiveable.me In this compound, the only available ortho-proton is at the C-6 position. It is therefore plausible that treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), would lead to selective deprotonation at C-6. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., I₂, CO₂, aldehydes) to introduce a new substituent with high regiochemical control, a feat not possible with EAS. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The carbon-bromine bond in this compound is an ideal handle for derivatization using a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl. diva-portal.org

The Suzuki-Miyaura coupling is a versatile method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester. mdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base. This method is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com While specific examples for this compound are not prevalent in readily available literature, the reaction is well-established for a wide range of bromoarenes, including other fluorinated researchgate.net and nitrile-substituted organic-chemistry.org substrates.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose/Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Aryl-B(OH)₂ | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and modulates the reactivity of the Pd center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes the transmetalation step |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers |

Beyond aryl-aryl bonds, the C-Br bond can be used to construct other types of carbon-carbon bonds using various palladium-catalyzed reactions.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. libretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgwikipedia.org The reaction proceeds under mild conditions and is a cornerstone for the synthesis of conjugated enyne and arylalkyne systems. wikipedia.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene, typically yielding a substituted alkene. organic-chemistry.orgrug.nl The reaction requires a palladium catalyst and a base to regenerate the active catalyst. rug.nl Ligand-free protocols using very low palladium loadings have been developed, making this an industrially attractive method. organic-chemistry.org

Stille Coupling: The Stille coupling involves the reaction of the aryl halide with an organotin compound (organostannane). libretexts.org It is exceptionally versatile due to the tolerance of many functional groups and the stability of the organotin reagents. A common catalyst system is Pd(PPh₃)₄. libretexts.org The primary drawback is the toxicity of the tin reagents and byproducts. libretexts.org

Table 3: Overview of C-C Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |

| Heck | Alkene (CH₂=CHR) | Aryl-Alkene | Pd(OAc)₂ / Ligand / Base (e.g., Et₃N) |

| Stille | Organostannane (R-SnBu₃) | Aryl-Aryl/Vinyl | Pd(PPh₃)₄ |

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. fau.edusnnu.edu.cn This reaction is particularly valuable for synthesizing aryl amines from aryl halides. numberanalytics.comresearchgate.net For a substrate such as this compound, the reaction would involve the coupling of an amine with the aryl bromide at the C5 position. The general transformation is catalyzed by a palladium complex, which is generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. chemimpex.com A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. manchesterorganics.com

The reactivity of this compound in Buchwald-Hartwig aminations is influenced by several factors. The carbon-bromine bond is the reactive site for the palladium catalyst's oxidative addition, which is the initial step of the catalytic cycle. The electron-withdrawing nature of the three fluorine atoms and the nitrile group is expected to make the aryl ring electron-deficient, which can facilitate this oxidative addition step. A variety of amines, including primary and secondary aliphatic and aromatic amines, can theoretically be used as coupling partners. orgsyn.org The choice of ligand is critical for the success of these couplings, with sterically hindered biaryl phosphine ligands often being employed to promote the reductive elimination step and prevent catalyst deactivation. numberanalytics.com

Similarly, palladium-catalyzed C-O bond formations, a variation of the Buchwald-Hartwig reaction, can be employed to synthesize aryl ethers. In this case, an alcohol or a phenol (B47542) is used as the nucleophile instead of an amine. The conditions are often similar, utilizing a palladium catalyst, a suitable ligand, and a base. For this compound, this would provide access to 5-alkoxy- or 5-aryloxy-2,3,4-trifluorobenzonitrile derivatives.

The table below illustrates potential Buchwald-Hartwig amination and C-O coupling reactions with this compound, based on established methodologies.

| Aryl Halide | Coupling Partner | Catalyst System (Illustrative) | Product |

| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Morpholin-4-yl)-2,3,4-trifluorobenzonitrile |

| This compound | Aniline | Pd(OAc)₂, BINAP, NaOtBu | 5-(Phenylamino)-2,3,4-trifluorobenzonitrile |

| This compound | Phenol | Pd(OAc)₂, RuPhos, K₃PO₄ | 5-Phenoxy-2,3,4-trifluorobenzonitrile |

| This compound | Benzylamine | Pd₂(dba)₃, DavePhos, LHMDS | 5-(Benzylamino)-2,3,4-trifluorobenzonitrile |

Functional Group Transformations and Interconversions on the this compound Scaffold

The structure of this compound offers multiple sites for functional group transformations, allowing for the synthesis of a diverse range of derivatives. These transformations can target the nitrile group, the bromine substituent, or the fluorine atoms.

Modifications of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For instance, heating this compound with a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) would likely produce 5-Bromo-2,3,4-trifluorobenzoic acid. google.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com This would convert this compound into (5-Bromo-2,3,4-trifluorophenyl)methanamine.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form, after hydrolysis, ketones. For example, the reaction with methylmagnesium bromide would yield 1-(5-Bromo-2,3,4-trifluorophenyl)ethan-1-one after an aqueous workup.

Reactions Involving the Aromatic Bromine Substituent

The bromine atom at the C5 position is a key handle for various cross-coupling reactions beyond the C-N/C-O bond formations discussed earlier.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or boronate ester to form a new carbon-carbon bond. Reacting this compound with an arylboronic acid, such as phenylboronic acid, would yield 5-phenyl-2,3,4-trifluorobenzonitrile.

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the aryl bromide in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl bromide, catalyzed by palladium and a copper co-catalyst, to form an alkynylated derivative.

Lithium-Halogen Exchange: The bromine atom can be exchanged with lithium by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles (e.g., carbon dioxide to give a carboxylic acid, or dimethylformamide to give an aldehyde).

Derivatization and Replacement of Fluorine Atoms

The fluorine atoms on the aromatic ring are generally stable but can be substituted under specific conditions, primarily through nucleophilic aromatic substitution (SₙAr). The highly electron-withdrawing nitrile group and the other fluorine atoms activate the ring for such substitutions. The position of substitution will depend on the reaction conditions and the nature of the nucleophile. The fluorine at the C2 or C4 position, being ortho and para to the strongly activating nitrile group, are the most likely sites for nucleophilic attack.

Strong nucleophiles like alkoxides (e.g., sodium methoxide), thiolates, or amines can displace a fluorine atom, particularly at elevated temperatures. For example, reaction with sodium methoxide (B1231860) could potentially yield 5-bromo-2,4-difluoro-3-methoxybenzonitrile or 5-bromo-3,4-difluoro-2-methoxybenzonitrile. The regiochemical outcome would need to be determined experimentally.

Synthesis of Complex Derivatives and Analogs with Modified Peripheries

By combining the reactions described above, a wide array of complex derivatives and analogs of this compound can be synthesized. A multi-step synthetic sequence can be designed to modify different parts of the molecule in a controlled manner.

For instance, one could first perform a Suzuki coupling at the C5 position to introduce a new aryl or heteroaryl group. Subsequently, the nitrile group could be hydrolyzed to a carboxylic acid, which could then be converted into an amide via coupling with an amine. Alternatively, a nucleophilic aromatic substitution could be performed to replace one of the fluorine atoms, followed by a Buchwald-Hartwig amination at the C5 position. The combination of these reactions allows for the systematic modification of the scaffold's periphery to build complex molecules, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

The following table outlines a hypothetical synthetic route to a complex derivative, illustrating the strategic application of the discussed reactions.

| Step | Starting Material | Reaction | Reagents (Illustrative) | Intermediate/Product |

| 1 | This compound | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-(4-Methoxyphenyl)-2,3,4-trifluorobenzonitrile |

| 2 | 5-(4-Methoxyphenyl)-2,3,4-trifluorobenzonitrile | Nitrile Hydrolysis | H₂SO₄, H₂O, Heat | 5-(4-Methoxyphenyl)-2,3,4-trifluorobenzoic acid |

| 3 | 5-(4-Methoxyphenyl)-2,3,4-trifluorobenzoic acid | Amide Coupling | Piperidine, HATU, DIPEA | (5-(4-Methoxyphenyl)-2,3,4-trifluorophenyl)(piperidin-1-yl)methanone |

Spectroscopic Characterization and Vibrational Analysis of 5 Bromo 2,3,4 Trifluorobenzonitrile

Advanced Infrared and Raman Spectroscopy for Vibrational Mode Assignment

The vibrational assignments can be reliably made by comparison with similar molecules, notably 2,3,4-trifluorobenzonitrile (B125879). nih.gov The introduction of a bromine atom at the 5-position primarily influences the vibrations associated with the carbon-bromine bond and induces shifts in the aromatic ring modes.

Key vibrational modes for 5-Bromo-2,3,4-trifluorobenzonitrile include:

C≡N Stretch: The nitrile group (C≡N) stretching vibration is one of the most characteristic peaks in the spectrum. For aromatic nitriles, this band is typically strong in both IR and Raman spectra and appears in the region of 2240-2220 cm⁻¹. chez.com

Aromatic C-H Stretch: The single aromatic C-H bond (at position 6) gives rise to a stretching vibration typically found above 3000 cm⁻¹.

Aromatic Ring Vibrations: The stretching and deformation modes of the benzene (B151609) ring appear in the 1600-1400 cm⁻¹ region. These are often complex patterns resulting from C=C stretching within the ring.

C-F Stretches: The carbon-fluorine stretching vibrations are typically strong in the IR spectrum and occur in the 1300-1000 cm⁻¹ range. The presence of three C-F bonds will lead to multiple strong absorptions in this region.

C-Br Stretch: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 650-400 cm⁻¹ range for aromatic bromo compounds. researchgate.net This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

A systematic investigation of the related 2,3,4-trifluorobenzonitrile (TFB) using DFT calculations provided a complete assignment of its 36 normal modes, which serves as an excellent basis for interpreting the spectrum of the brominated analog. nih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) | Comments |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium/Medium | Vibration of the C6-H bond. |

| C≡N Stretch | 2240-2220 | Strong/Strong | Characteristic nitrile group vibration. chez.com |

| Aromatic C=C Ring Stretch | 1610-1550 | Medium-Strong/Medium-Strong | Multiple bands expected due to substituted ring. |

| Aromatic C=C Ring Stretch | 1500-1400 | Medium-Strong/Medium-Strong | Further ring stretching and deformation modes. |

| C-F Stretch (Asymmetric & Symmetric) | 1300-1000 | Very Strong/Medium | Multiple intense bands due to three C-F bonds. |

| C-Br Stretch | 650-400 | Medium-Weak/Strong | Characteristic of aromatic bromine compounds. researchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

¹H and ¹³C NMR Investigations of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is simplified by the presence of only one proton, H-6. Its chemical shift will be influenced by the adjacent electron-withdrawing fluorine and bromine atoms. The signal for this proton is expected to be a complex multiplet due to coupling with the neighboring fluorine atoms (F-4) and potentially longer-range couplings to F-3 and F-2. Analysis of the highly similar compound, 5-Bromo-1,2,3-trifluorobenzene, shows that such H-F couplings are significant and lead to complex splitting patterns. magritek.commagritek.com

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents. The carbon of the nitrile group (C≡N) will appear around 115-120 ppm, while the carbon attached to it (C-1) will be downfield. The carbons bonded to fluorine (C-2, C-3, C-4) will show large, characteristic C-F coupling constants (¹JCF), which are invaluable for assignment. The carbon attached to bromine (C-5) will also have a distinct chemical shift. Simultaneous decoupling of both ¹H and ¹⁹F is often necessary to simplify the spectrum and observe each carbon as a singlet, confirming the number of unique carbon environments. magritek.commagritek.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-6 | 7.5 - 8.0 | ddt (doublet of doublet of triplets) due to coupling with F-4, F-3, and F-2. |

| ¹³C | C-1 | ~105 | Multiplet due to coupling with F-2. |

| ¹³C | C-2 | ~150 | Large doublet from ¹J(C,F), further split by other F atoms. |

| ¹³C | C-3 | ~145 | Large doublet from ¹J(C,F), further split by other F atoms. |

| ¹³C | C-4 | ~148 | Large doublet from ¹J(C,F), further split by other F atoms. |

| ¹³C | C-5 | ~110 | Multiplet due to coupling with F-4 and F-3. |

| ¹³C | C-6 | ~120 | Multiplet due to coupling with F-2, F-3, and F-4. |

| ¹³C | C≡N | ~115 | Singlet or small multiplet. |

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. oxinst.comwikipedia.org Since the three fluorine atoms in this compound are in chemically non-equivalent environments, the ¹⁹F NMR spectrum is expected to show three distinct signals.

Each signal will be a complex multiplet due to spin-spin coupling with the other two fluorine atoms and the single aromatic proton (H-6).

F-2: Will be coupled to F-3 (ortho, ³JFF), F-4 (meta, ⁴JFF), and potentially H-6 (meta, ⁴JHF).

F-3: Will be coupled to F-2 (ortho, ³JFF), F-4 (ortho, ³JFF), and H-6 (para, ⁵JHF).

F-4: Will be coupled to F-3 (ortho, ³JFF), F-2 (meta, ⁴JFF), and H-6 (ortho, ³JHF).

The magnitude of F-F coupling constants is typically larger than H-H couplings and depends on the number of bonds separating the nuclei. Ortho coupling (³JFF) is generally the largest, followed by meta (⁴JFF) and then para (⁵JFF). The analysis of positional isomers of bromotrifluorobenzene confirms that each unique fluorine environment gives a distinct, complex resonance pattern. azom.compupiq.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are primarily due to π→π* transitions within the benzene ring. msu.edu The substitution pattern significantly affects the energy of these transitions and thus the absorption maxima (λmax).

Benzene itself exhibits a strong absorption band (the primary or E-band) near 200 nm and a much weaker, structured band (the secondary or B-band) around 254 nm. msu.edu The presence of both electron-withdrawing groups (CN, F) and a halogen (Br) on the ring influences the positions and intensities of these bands. Both the nitrile and halogen substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. cdnsciencepub.com Therefore, this compound is expected to absorb at wavelengths longer than 254 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Description |

|---|---|---|

| π→π* (B-band) | 260 - 290 | Symmetry-forbidden transition of the benzene ring, made more allowed by substitution. |

| π→π* (E-band) | 210 - 240 | Symmetry-allowed, high-intensity transition of the aromatic system. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇HBrF₃N, with a calculated molecular weight of approximately 235.99 g/mol . cymitquimica.com

The electron impact (EI) mass spectrum will exhibit a characteristic molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this molecule, common fragmentation pathways would include:

Loss of Br•: Cleavage of the C-Br bond to lose a bromine radical, resulting in a [C₇HF₃N]⁺ fragment. This is often a major fragmentation pathway for bromo-aromatics.

Loss of CN•: Expulsion of a cyanide radical to form a [C₆HBrF₃]⁺ fragment.

Loss of F•: Ejection of a fluorine radical is possible but typically less favorable than the loss of heavier halogens.

Loss of HCN: A rearrangement followed by the loss of a neutral hydrogen cyanide molecule.

The fragmentation of perfluoroaromatic compounds can be complex, sometimes involving fluorine transfer rearrangements. researchgate.net The most abundant peak in the spectrum (the base peak) will correspond to the most stable cation formed during the fragmentation process.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Comments |

|---|---|---|

| 235/237 | [C₇HBrF₃N]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 bromine isotope pattern. |

| 156 | [C₇HF₃N]⁺ | Loss of Br radical from the molecular ion. |

| 209/211 | [C₆HBrF₃]⁺ | Loss of CN radical from the molecular ion. |

| 129 | [C₆HF₂N]⁺ | Loss of Br and F from the molecular ion. |

Advanced Computational and Theoretical Studies of 5 Bromo 2,3,4 Trifluorobenzonitrile

Electronic Structure and Reactivity Descriptors

Computational methods also allow for the calculation of various descriptors that provide insights into the electronic nature and chemical reactivity of 5-Bromo-2,3,4-trifluorobenzonitrile.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. orientjchem.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. orientjchem.org In this compound, the electron-withdrawing nature of the fluorine, bromine, and nitrile groups is expected to lower the energies of both the HOMO and LUMO. This analysis helps in understanding the charge transfer that can occur within the molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Related Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| Ionization Potential (I ≈ -E_HOMO) | 7.2 |

| Electron Affinity (A ≈ -E_LUMO) | 1.8 |

Note: These values are representative and based on data from related fluorinated and brominated benzonitrile (B105546) derivatives. orientjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and electron delocalization within a molecule. ijrte.orgresearchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netpsu.edu The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In the case of this compound, the MEP surface would be expected to show regions of negative potential (typically colored red) around the electronegative fluorine atoms and the nitrogen atom of the nitrile group. psu.edu These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atom on the ring and potentially near the bromine atom, indicating sites for nucleophilic attack. The MEP surface provides a visual representation of how the electron-withdrawing substituents polarize the molecule, influencing its intermolecular interactions. psu.eduacs.org

Fukui Functions for Reactivity Site Prediction

Fukui functions are powerful quantum chemical descriptors derived from conceptual density functional theory (DFT) that help in predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. These functions are based on the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

For this compound, the calculation of Fukui functions can identify the atoms most susceptible to different types of chemical reactions. The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atomic site.

The sites for nucleophilic attack are predicted by f+(r), for electrophilic attack by f-(r), and for radical attack by f0(r). Theoretical studies on similar halogenated benzonitriles suggest that the carbon atom of the nitrile group is often a primary site for nucleophilic attack due to its electron-withdrawing nature. The bromine and fluorine atoms, with their high electronegativity, also influence the electron distribution significantly, creating electron-deficient regions on the aromatic ring that are susceptible to nucleophilic attack. Conversely, the regions of higher electron density, potentially around the halogen atoms, could be sites for electrophilic attack.

Table 1: Hypothetical Condensed Fukui Function Values for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 (CN) | 0.28 | 0.05 | 0.17 |

| C2 | 0.09 | 0.12 | 0.11 |

| C3 | 0.11 | 0.08 | 0.10 |

| C4 | 0.07 | 0.15 | 0.11 |

| C5 | 0.15 | 0.06 | 0.11 |

| C6 | 0.08 | 0.13 | 0.11 |

| N | 0.12 | 0.10 | 0.11 |

| Br | 0.04 | 0.18 | 0.11 |

| F (at C2) | 0.03 | 0.07 | 0.05 |

| F (at C3) | 0.02 | 0.06 | 0.04 |

| F (at C4) | 0.01 | 0.05 | 0.03 |

Note: These values are illustrative and based on general principles of reactivity for similar compounds. Actual values would require specific quantum chemical calculations.

Vibrational Frequency Calculations and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, such as DFT and ab initio calculations, are employed to calculate the vibrational frequencies and perform a normal coordinate analysis (NCA). psu.edu This analysis helps in the assignment of the observed spectral bands to specific molecular vibrations.

For this compound, theoretical calculations can predict the frequencies associated with the stretching and bending of its various bonds, such as the C-Br, C-F, C≡N, and aromatic C-C bonds. The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. psu.edu Studies on related molecules like 4-bromo-2-fluorobenzonitrile (B28022) have utilized these methods to analyze their spectral features. nih.gov

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2235 | 2230 | Nitrile stretching |

| ν(C-Br) | 580 | 575 | Carbon-Bromine stretching |

| ν(C-F) | 1250 | 1245 | Carbon-Fluorine stretching |

| Aromatic ν(C-C) | 1600-1400 | 1595-1410 | Ring stretching |

| Aromatic δ(C-H) | 850 | 845 | Out-of-plane C-H bending |

Note: The calculated frequencies are typically scaled to better match experimental values. The data presented is representative.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface (PES), computational chemists can identify the most stable conformations (energy minima) and the transition states for conformational changes.

For this compound, which is a relatively rigid molecule, conformational analysis primarily involves the rotation around the C-CN bond and any slight puckering of the benzene (B151609) ring. However, for understanding its interactions with other molecules, such as in a biological system or a crystal lattice, even minor conformational preferences can be significant. The planarity of the benzonitrile ring is a key feature, and computational studies can quantify any deviations from planarity caused by the bulky bromine and fluorine substituents.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

For instance, in a Suzuki coupling reaction, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. mdpi.comresearchgate.net Such studies provide a step-by-step understanding of the reaction pathway at the molecular level, which is difficult to obtain through experimental means alone. The insights gained can help in optimizing reaction conditions to improve yields and selectivity.

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling plays a vital role in modern SAR by developing quantitative structure-activity relationship (QSAR) models. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, untested compounds.

For this compound, if it were being investigated as a potential pharmaceutical or agrochemical agent, QSAR models could be developed. Molecular descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated. These descriptors, along with experimental activity data for a series of related compounds, would be used to build a predictive model. This model could then be used to virtually screen a library of similar benzonitrile derivatives to identify candidates with potentially enhanced activity.

Crystallographic Investigations and Supramolecular Chemistry of 5 Bromo 2,3,4 Trifluorobenzonitrile

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

While specific crystallographic data for 5-Bromo-2,3,4-trifluorobenzonitrile is not widely available in the public domain, the general principles of single-crystal X-ray diffraction would be applied to determine its structure. The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the bromo, fluoro, and cyano substituents. The packing of the molecules in the crystal lattice, describing how individual molecules are arranged relative to one another, would also be elucidated. This information is critical for understanding the collective behavior of the molecules in the solid state.

Analysis of Intermolecular Interactions in the Solid State

The supramolecular architecture of this compound is dictated by a variety of non-covalent interactions. These forces, although weaker than covalent bonds, play a decisive role in the crystal packing and can influence the material's properties.

Although the molecule has only one hydrogen atom, weak C-H···N and C-H···F hydrogen bonds could play a role in the crystal packing. The hydrogen atom on the aromatic ring can interact with the nitrogen atom of the nitrile group or the fluorine atoms of a neighboring molecule. In addition to these interactions, aromatic pi-pi stacking interactions between the electron-rich benzene rings of adjacent molecules are also expected. These interactions, arising from the overlap of p-orbitals, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the cohesion of the crystal.

The study of related polyhalogenated benzonitriles provides a valuable context for understanding the intermolecular interactions in this compound. For instance, in the crystal structure of 2,4,6-trifluorobenzonitrile, no C-N···F contacts are observed; instead, the nitrile group is surrounded by two C-H···N contacts. iucr.org In contrast, the heavier halogens in 2,4,6-trichlorobenzonitrile (B1297859) and 2,4,6-tribromobenzonitrile (B15535004) lead to the formation of C-N···Cl and C-N···Br interactions, respectively. iucr.org The crystal structure of 2,4,6-triiodobenzonitrile exhibits strong C-N···I contacts, forming a sheet-like structure. iucr.orgresearchgate.net These examples highlight the trend of increasing strength of halogen bonding with increasing atomic number of the halogen. The interplay of these various interactions in this compound, with its mix of bromine and fluorine substituents, would likely result in a complex and unique supramolecular assembly.

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The potential for polymorphism in this compound would depend on the subtle balance of the intermolecular interactions discussed above.

Crystallization engineering involves the rational design and control of crystal structures to achieve desired properties. By systematically varying crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to isolate different polymorphic forms of this compound. The understanding of the intermolecular interactions is key to designing strategies for crystallization engineering, as specific interactions can be favored under certain conditions to guide the self-assembly of the molecules into a particular crystal lattice.

Co-crystallization and Host-Guest Chemistry with this compound

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This compound, with its potential for various intermolecular interactions, could be a suitable candidate for forming co-crystals with other molecules. These co-formers could be selected based on their ability to form complementary interactions, such as strong hydrogen bonds or halogen bonds, with the target molecule.

Furthermore, the principles of host-guest chemistry could be applied. Macrocyclic hosts, such as pillararenes, are known to encapsulate small guest molecules within their cavities, stabilized by non-covalent interactions. mdpi.com While this compound would likely be too large to act as a guest for many common hosts, its functional groups could be modified to create larger, cavity-containing structures that could, in turn, act as hosts for smaller guest molecules. The study of such systems would fall under the broader umbrella of supramolecular chemistry and crystal engineering.

Applications in Advanced Materials and Chemical Biology Research

Utilization as a Molecular Building Block in Complex Organic Synthesis

5-Bromo-2,3,4-trifluorobenzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for a range of chemical transformations. The bromine atom is susceptible to cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. The fluorine atoms influence the electronic properties of the aromatic ring, enhancing its reactivity in certain reactions.

Chemists utilize this compound as a starting material to introduce a trifluorinated phenyl group with a reactive handle (the bromine) into larger molecular architectures. This is particularly valuable in the construction of intricate molecules with specific electronic and steric properties.

Role in the Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. researchgate.netsemanticscholar.org The design and synthesis of COFs rely on the selection of appropriate molecular building blocks, or monomers. nih.gov

Design and Synthesis of Dinitrile Monomers for COF Construction

Aromatic nitriles are key monomers in the synthesis of certain types of COFs, particularly triazine-based frameworks (CTFs). nih.gov These are typically formed through the cyclotrimerization of dinitrile monomers. nih.gov While direct evidence of this compound's use in published COF syntheses is not prevalent, its structure is analogous to other dinitrile monomers used for this purpose. The nitrile group is essential for the framework-forming reaction, and the bromo- and trifluoro-substituents could be used to tune the properties of the resulting COF.

Gas Adsorption, Separation, and Catalytic Properties of Benzonitrile-Derived COFs

COFs derived from benzonitrile-containing monomers have demonstrated significant potential in various applications. Their porous nature allows for the adsorption of gases, and the chemical environment within the pores can be tailored for selective gas separation. researchgate.net For instance, the nitrogen atoms in the triazine linkages of CTFs can act as binding sites for specific gas molecules. nih.gov

Furthermore, the incorporation of functional groups into the COF structure, which could be achieved using substituted benzonitriles as monomers, can impart catalytic activity. semanticscholar.org These materials can serve as heterogeneous catalysts with high stability and reusability. researchgate.net The specific properties of a COF, such as its pore size, surface area, and chemical functionality, are directly related to the structure of the monomer units used in its synthesis. nih.gov

| Property | Description |

| Porosity | The presence of voids or pores within the material. |

| Surface Area | The total area of the material's surface per unit of mass. |

| Gas Adsorption | The accumulation of gas molecules on the surface of the COF. |

| Catalytic Activity | The ability of the COF to increase the rate of a chemical reaction. |

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals in Research

The fluorinated and brominated benzonitrile (B105546) scaffold is a common feature in molecules designed for biological applications. This compound is listed as a research chemical and building block by various suppliers for use in the synthesis of potential APIs and agrochemicals. bldpharm.combldpharm.com The presence of fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atom provides a site for further chemical modification. smolecule.com

For example, related fluorinated benzonitriles are used as intermediates in the production of various pharmaceuticals and agrochemicals. google.comgoogle.com The synthesis of such compounds often involves the transformation of the nitrile group and the substitution of the bromine atom via cross-coupling reactions.

Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov

Impact of Fluorination and Bromination on Ligand Binding and Biological Activity

The presence and specific placement of halogen atoms, such as bromine and fluorine, on a benzonitrile scaffold can profoundly influence a molecule's physicochemical properties and, consequently, its interaction with biological targets. While specific studies on the ligand binding and biological activity of this compound are not extensively documented in publicly available research, the well-established principles of medicinal chemistry allow for a detailed projection of the impact of its halogenation pattern.

The trifluorination of the benzene (B151609) ring significantly alters the electronic environment of the molecule. Fluorine is the most electronegative element, and its presence as three adjacent atoms creates a strong electron-withdrawing effect. This can influence the acidity of the proximal C-H bond and modulate the pKa of the molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the fluorine atoms can engage in hydrogen bonding with amino acid residues in protein binding pockets, potentially enhancing the affinity and selectivity of the compound for its target. The introduction of fluorine can also block metabolic pathways, increasing the compound's in vivo half-life.

The combination of both fluorine and bromine atoms on the benzonitrile core results in a unique electronic and steric profile. The interplay between the electron-withdrawing nature of the fluorine atoms and the polarizability of the bromine atom can fine-tune the molecule's interaction with its biological target, potentially leading to enhanced potency and a more desirable pharmacological profile.

Applications in Fine Chemicals and Specialty Organic Compound Research

This compound serves as a valuable and versatile building block in the synthesis of more complex fine chemicals and specialty organic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively addressed under different reaction conditions.

The bromine atom is a key functional group for introducing molecular complexity. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the straightforward introduction of various substituents, including alkyl, aryl, and heteroaryl groups, providing a powerful tool for the construction of diverse molecular libraries for drug discovery and materials science research.

The trifluorinated benzene ring, while generally more resistant to nucleophilic aromatic substitution than rings with leaving groups like nitro groups, can still undergo substitution of the fluorine atoms under specific conditions, particularly the fluorine atom para to the electron-withdrawing nitrile group. This reactivity allows for the introduction of nucleophiles such as amines, alcohols, and thiols, further expanding the synthetic possibilities.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. This array of possible transformations adds to the compound's value as a synthetic intermediate.

The combination of these reactive sites makes this compound a highly sought-after precursor for the synthesis of a wide array of specialty organic compounds with potential applications in pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2,3,4-trifluorobenzonitrile with high regioselectivity?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group transformations. A feasible approach starts with a fluorinated benzene precursor, followed by bromination at the 5-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C). Subsequent nitrile introduction via Rosenmund-von Braun reaction with CuCN in DMF at 120°C ensures regioselectivity. Critical parameters include reaction time monitoring (GC-MS) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- HPLC/GC-MS (≥95% purity threshold) to assess chemical homogeneity.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorines at 2,3-positions).

- FT-IR for nitrile group verification (C≡N stretch ~2230 cm⁻¹).

- Melting point analysis (compare with literature data, e.g., 75–80°C for analogous 5-bromo-2-fluorobenzonitrile) .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to moisture and light. Store under inert atmosphere (N₂/Ar) at 0–6°C in amber glass vials. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition when stored properly. LC-MS monitors hydrolytic byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine groups deactivate the benzene ring, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the bromine site. Computational studies (DFT) reveal lowered LUMO energy at the 5-position, favoring oxidative addition with Pd(0) catalysts. Experimental validation uses XPhos Pd G3 catalyst with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C, achieving >85% yield .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. elimination). Systematic optimization includes:

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) identifies binding affinities. QSAR models correlate substituent effects (Hammett σ values for -F/-Br) with IC₅₀ data. Validation involves synthesizing derivatives with varied halogen positions and testing in enzyme inhibition assays (e.g., fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.